molecular formula C21H16ClF3N2O3 B12125313 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B12125313
M. Wt: 436.8 g/mol
InChI Key: XTWUUCFDSKZSAD-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core. Key structural elements include:

  • Furan ring substitutions: A 2-methyl group at position 2 and a 5-[2-chloro-5-(trifluoromethyl)phenyl] substituent at position 3.
  • Amide linkage: The N-(4-acetamidophenyl) group introduces a polar acetamide moiety, which may enhance solubility and influence pharmacokinetic properties.

Properties

Molecular Formula

C21H16ClF3N2O3

Molecular Weight

436.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C21H16ClF3N2O3/c1-11-16(20(29)27-15-6-4-14(5-7-15)26-12(2)28)10-19(30-11)17-9-13(21(23,24)25)3-8-18(17)22/h3-10H,1-2H3,(H,26,28)(H,27,29)

InChI Key

XTWUUCFDSKZSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The acetamidophenyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to the formation of alcohols or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols or reduced aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. It is employed as a reagent in various organic reactions due to its unique structure and functional groups.

Biology

Its distinctive chemical properties make it suitable for studying biological interactions. Researchers explore its role in cellular pathways and molecular mechanisms.

Medicine

There is ongoing research into its potential as a pharmaceutical agent. Preliminary studies suggest it may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Study : In vitro studies indicated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines (MCF-7), leading to G0/G1 phase arrest.

Industry

The compound's chemical characteristics are valuable in developing new materials, coatings, and other industrial applications. Its stability and reactivity make it an attractive candidate for various formulations.

Research indicates that this compound exhibits significant biological activities through interactions with specific molecular targets:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
  • Mechanism of Action : The trifluoromethyl group and furan ring enhance binding affinity to biological targets, potentially acting as inhibitors or activators of certain enzymes or receptors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Cellular TargetingInteracts with specific molecular pathways
Drug DevelopmentExplored as a potential pharmaceutical agent

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Aromatic Substituents

  • Electron-Withdrawing Groups : The target compound’s 2-Cl-5-CF3-phenyl group combines two electron-withdrawing substituents, likely enhancing binding to hydrophobic targets (e.g., enzymes or receptors) compared to analogs with single substituents (e.g., 2-Cl in or 3-CF3 in ).
  • Positional Isomerism: The 2-Cl-5-CF3 configuration (target) vs.

Amide Group Modifications

  • Acetamide (Target) vs. Sulfamoyl () : The acetamide group offers moderate polarity, balancing solubility and membrane permeability, whereas sulfamoyl derivatives may exhibit higher solubility but increased toxicity .
  • Diethylamino (): These groups enhance lipophilicity, improving blood-brain barrier penetration but risking off-target effects in non-CNS applications.

Biological Activity

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₄H₁₃ClF₃N₂O₂
  • Molecular Weight : 320.72 g/mol

The structure features a furan ring, a chloro-trifluoromethyl phenyl group, and an acetamide moiety, which are significant in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies showed that derivatives of this compound inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing G0/G1 phase arrest.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism : It may inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines.
  • Case Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Preliminary tests indicate that this compound possesses antimicrobial properties:

  • Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Case Study : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Summary

Activity TypeMechanismModel/Study TypeReference
AnticancerInduces apoptosisMCF-7 Cell Line
Anti-inflammatoryInhibits NF-kB pathwayAnimal Model (Arthritis)
AntimicrobialDisrupts cell membranesBacterial Strains

Research Findings

Recent studies have focused on elucidating the exact mechanisms through which this compound exerts its effects:

  • In vitro assays have confirmed that the compound interacts with specific receptors involved in apoptosis and inflammation.
  • In vivo studies have provided evidence for its efficacy in reducing tumor size and inflammatory markers in animal models.

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